

# Application of UNC7938 in Cystic Fibrosis Research: Enhancing Antisense Oligonucleotide-Based Therapies

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Compound of Interest		
Compound Name:	UNC7938	
Cat. No.:	B1194543	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis

Transmembrane Conductance Regulator (CFTR) gene, leading to the production of
dysfunctional or insufficient CFTR protein. While significant progress has been made with

CFTR modulator therapies, a subset of CF-causing mutations, particularly those affecting premRNA splicing, remain untreatable with current drugs. Antisense oligonucleotides (ASOs)
represent a promising therapeutic strategy to correct these splicing defects. However, the
efficient delivery of ASOs to their target cells and subsequent escape from endosomal
entrapment remain significant hurdles. **UNC7938**, an oligonucleotide enhancing compound
(OEC), has emerged as a valuable tool to overcome this barrier by promoting the endosomal
escape of ASOs, thereby potentiating their therapeutic effect in CF research. This document
provides detailed application notes and protocols for the use of **UNC7938** in cystic fibrosis
research.

### **Mechanism of Action**

**UNC7938** is a small molecule that facilitates the release of ASOs from endosomes into the cytoplasm.[1][2] It is believed to act by destabilizing the endosomal membrane, which

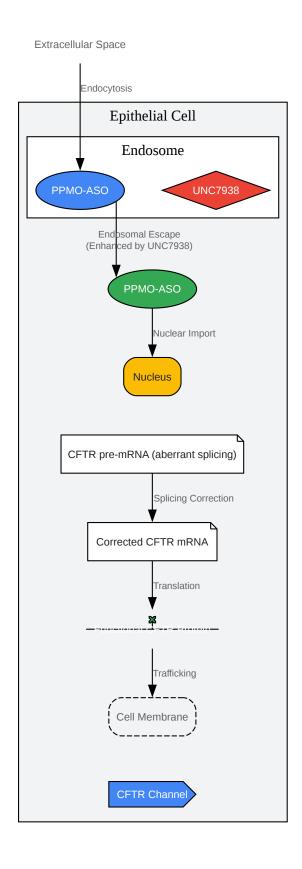


### Methodological & Application

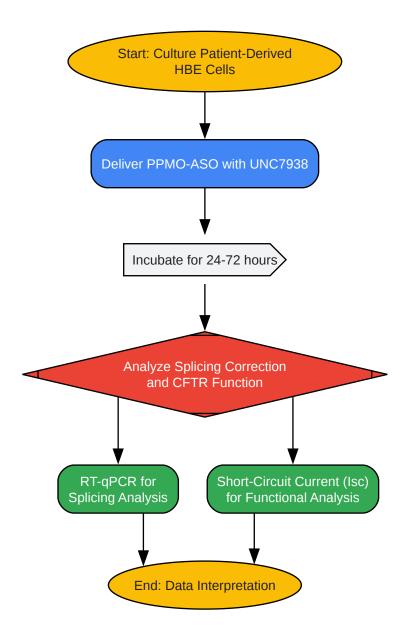
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enhances the ability of ASOs, particularly peptide-conjugated phosphorodiamidate morpholino oligomers (PPMOs), to escape the endosome and reach their target pre-mRNA in the nucleus. [3][4] This leads to the correction of aberrant splicing of the CFTR pre-mRNA, restoration of functional CFTR protein expression, and ultimately, the recovery of chloride channel function.









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## References

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- 2. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung PMC [pmc.ncbi.nlm.nih.gov]
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